
Tuftsinyl-n-heptylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuftsinyl-n-heptylamide is a peptide compound that has gained significant attention in scientific research for its potential therapeutic applications. This peptide is synthesized by combining tuftsin, a tetrapeptide, with n-heptylamine, a long-chain alkylamine. Tuftsinyl-n-heptylamide has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of tuftsinyl-n-heptylamide is not fully understood. However, studies have shown that this compound can modulate the immune system by enhancing the activity of macrophages and natural killer cells. Tuftsinyl-n-heptylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These effects are thought to be mediated through the interaction of tuftsinyl-n-heptylamide with specific receptors on immune cells.
Biochemical and Physiological Effects:
Tuftsinyl-n-heptylamide has been shown to have several biochemical and physiological effects. This compound can enhance the phagocytic activity of macrophages, which are important immune cells that engulf and destroy foreign invaders, such as bacteria and viruses. Tuftsinyl-n-heptylamide has also been shown to increase the production of nitric oxide (NO) by macrophages, which is an important signaling molecule that regulates various physiological processes, such as vasodilation and neurotransmission. Additionally, tuftsinyl-n-heptylamide has been shown to stimulate the proliferation and differentiation of stem cells, which are important for tissue regeneration and repair.
Avantages Et Limitations Des Expériences En Laboratoire
Tuftsinyl-n-heptylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. It is also stable under physiological conditions and can be stored for extended periods of time. However, tuftsinyl-n-heptylamide has some limitations for lab experiments. This compound can be difficult to purify, and its purity can affect its biological activity. Additionally, tuftsinyl-n-heptylamide can be expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of tuftsinyl-n-heptylamide. One direction is to further investigate its mechanism of action and its interactions with specific receptors on immune cells. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of tuftsinyl-n-heptylamide to improve its purity and biological activity.
Méthodes De Synthèse
Tuftsinyl-n-heptylamide is synthesized by combining tuftsin and n-heptylamine through a chemical reaction. Tuftsin is a tetrapeptide that is composed of four amino acids: threonine, lysine, proline, and arginine. N-heptylamine is a long-chain alkylamine that contains seven carbon atoms. The reaction between tuftsin and n-heptylamine is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
Tuftsinyl-n-heptylamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have immunomodulatory and anti-inflammatory effects. It has also been studied for its potential to enhance wound healing and tissue regeneration. Tuftsinyl-n-heptylamide has been tested in animal models for its efficacy in treating various diseases, such as cancer, autoimmune disorders, and infectious diseases.
Propriétés
Numéro CAS |
144022-55-9 |
|---|---|
Nom du produit |
Tuftsinyl-n-heptylamide |
Formule moléculaire |
C28H55N9O5 |
Poids moléculaire |
597.8 g/mol |
Nom IUPAC |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(heptylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H55N9O5/c1-3-4-5-6-9-16-33-24(39)20(13-10-17-34-28(31)32)35-25(40)22-14-11-18-37(22)27(42)21(12-7-8-15-29)36-26(41)23(30)19(2)38/h19-23,38H,3-18,29-30H2,1-2H3,(H,33,39)(H,35,40)(H,36,41)(H4,31,32,34) |
Clé InChI |
WWGDKASQHBJZSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
SMILES canonique |
CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Séquence |
XKPR |
Synonymes |
tuftsin-n-heptylamide tuftsinyl-n-heptylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





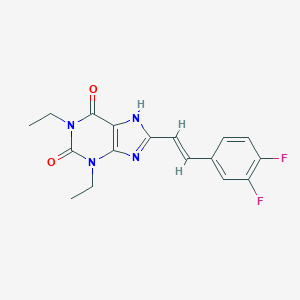
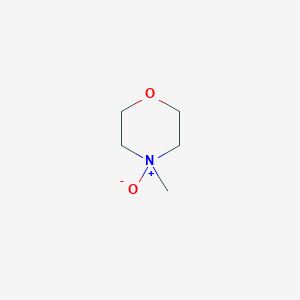
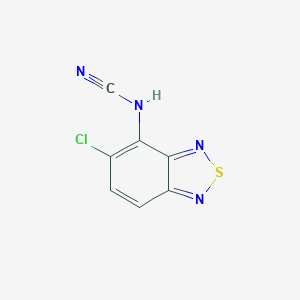
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
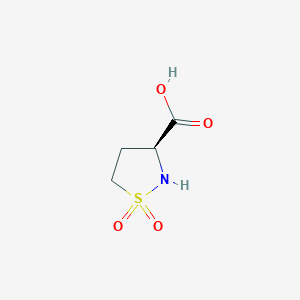
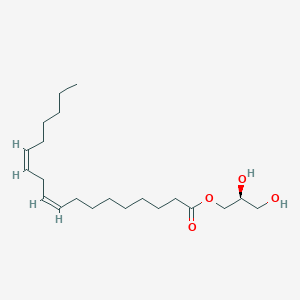
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
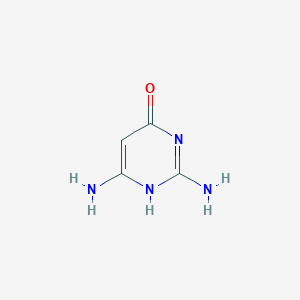

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
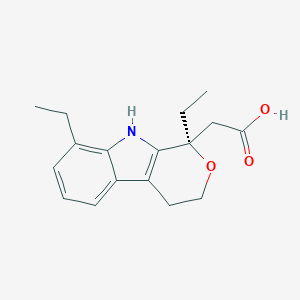
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)